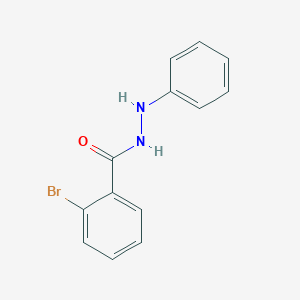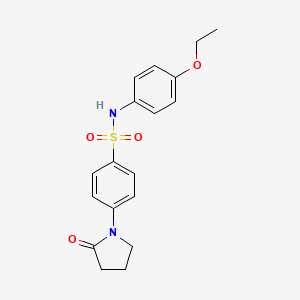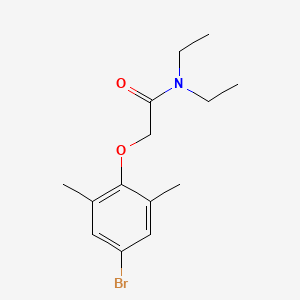![molecular formula C16H16N4O3S B5706842 ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5706842.png)
ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate, also known as EPPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EPPB is a small molecule that has been synthesized and studied for its mechanism of action and biochemical and physiological effects.
作用机制
Ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate inhibits DHODH by binding to the active site of the enzyme and preventing the conversion of dihydroorotate to orotate, which is a key step in the de novo synthesis of pyrimidines. This inhibition leads to a depletion of pyrimidine nucleotides in the cell, which ultimately results in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting DHODH, ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and enhance the regeneration of axons in the central nervous system. ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate has also been shown to have a low toxicity profile in vitro and in vivo.
实验室实验的优点和局限性
Ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate has several advantages for lab experiments, including its small size, low toxicity profile, and ability to inhibit DHODH. However, ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate also has some limitations, including its limited solubility in aqueous solutions and its potential to interact with other enzymes and proteins.
未来方向
There are several future directions for the study of ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate. One direction is to further investigate the potential applications of ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate in cancer research, infectious disease research, and neuroscience research. Another direction is to develop more potent and selective DHODH inhibitors based on the structure of ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate. Additionally, further studies are needed to investigate the potential side effects of ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate in vivo and to optimize its pharmacokinetic properties for clinical use.
Conclusion
ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate is a small molecule that has gained attention in scientific research due to its potential applications in various fields. ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate inhibits DHODH by binding to the active site of the enzyme and preventing the conversion of dihydroorotate to orotate, which ultimately leads to a depletion of pyrimidine nucleotides in the cell. ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate has several advantages for lab experiments, including its small size, low toxicity profile, and ability to inhibit DHODH. However, further studies are needed to investigate the potential side effects of ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate in vivo and to optimize its pharmacokinetic properties for clinical use.
合成方法
Ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate can be synthesized using a simple two-step process. The first step involves the reaction of 2-pyridinecarboxylic acid with thionyl chloride to form 2-pyridinyl chloride. The second step involves the reaction of 2-pyridinyl chloride with hydrazine hydrate to form 2-(2-pyridinyl)hydrazine. The final step involves the reaction of 2-(2-pyridinyl)hydrazine with ethyl 4-aminobenzoate and carbon disulfide to form ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate.
科学研究应用
Ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate has been studied for its potential applications in various fields, including cancer research, infectious disease research, and neuroscience research. In cancer research, ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate has been shown to inhibit the growth of cancer cells by targeting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidines. In infectious disease research, ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate has been shown to inhibit the replication of several viruses, including Zika virus, dengue virus, and chikungunya virus. In neuroscience research, ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate has been shown to enhance the regeneration of axons in the central nervous system.
属性
IUPAC Name |
ethyl 4-[(pyridine-2-carbonylamino)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-2-23-15(22)11-6-8-12(9-7-11)18-16(24)20-19-14(21)13-5-3-4-10-17-13/h3-10H,2H2,1H3,(H,19,21)(H2,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWFGZOPXSJNKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-({[2-(pyridin-2-ylcarbonyl)hydrazinyl]carbonothioyl}amino)benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorophenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B5706763.png)



![5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5706786.png)
![4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5706790.png)

![methyl 3-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5706798.png)
![N-[2-(dimethylamino)ethyl]-2-biphenylcarboxamide](/img/structure/B5706804.png)


![N,N-diethyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5706816.png)

![ethyl 2-[(3-chloro-4-methylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5706834.png)